
3,5-dimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C23H26N4O2S. This compound is notable for its intricate structure, which includes a piperidine ring, a pyridazine ring, and a sulfonamide group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
These optimizations may include the use of more efficient catalysts, continuous flow reactors, and automated systems to enhance the overall efficiency and scalability of the process .
Chemical Reactions Analysis
3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide: This compound has a similar structure but contains a carbamothioyl group instead of a sulfonamide group.
3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:
The uniqueness of 3,5-DIMETHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H28N4O2S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3,5-dimethyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O2S/c1-17-9-11-28(12-10-17)24-8-7-23(25-26-24)20-5-4-6-21(16-20)27-31(29,30)22-14-18(2)13-19(3)15-22/h4-8,13-17,27H,9-12H2,1-3H3 |
InChI Key |
DYBMESOCDFRKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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